Mahuannin D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H24O9 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
(1S,5R,6R,13S)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19-tetrol |
InChI |
InChI=1S/C30H24O9/c31-16-5-1-14(2-6-16)28-23(36)11-19-21(34)12-25-27(29(19)37-28)20-13-30(39-25,15-3-7-17(32)8-4-15)38-24-10-18(33)9-22(35)26(20)24/h1-10,12,20,23,28,31-36H,11,13H2/t20-,23+,28+,30-/m0/s1 |
InChI Key |
BHGCRZWUKWPRDM-JAPFCTHZSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@H]4C[C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)C7=CC=C(C=C7)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4CC(O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)C7=CC=C(C=C7)O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Mahuannin D
Botanical Sources and Specific Plant Parts Yielding Mahuannin D
This compound is predominantly found in the roots of Ephedra sinica Stapf, a plant widely recognized for its historical and medicinal significance in Traditional Chinese Medicine nih.govebi.ac.ukthieme-connect.com.
The roots of Ephedra sinica have been identified as the principal source for the isolation of this compound nih.govebi.ac.ukthieme-connect.com. Phytochemical studies have consistently reported the presence of this dimeric proanthocyanidin (B93508) in extracts derived from the underground parts of this species nih.gov. The extraction from roots is particularly noteworthy, as the root tissues often contain a different profile of secondary metabolites compared to the aerial parts of the plant nih.gov.
This compound does not occur in isolation but is part of a complex mixture of related compounds within Ephedra sinica roots. It frequently co-occurs with other dimeric proanthocyanidins (B150500), including Mahuannins A, B, C, and E, as well as Ephedrannins A and B nih.govebi.ac.ukthieme-connect.comnih.govmdpi.comnih.gov. Beyond these dimeric proanthocyanidins, other classes of compounds such as ephedradines (A-D), feruloylhistamine, and maokonine (B12297321) have also been isolated from Ephedra sinica roots, contributing to the plant's diverse phytochemical profile nih.gov.
Table 1: Co-occurring Dimeric Proanthocyanidins and Related Compounds in Ephedra sinica Roots
| Compound Name | Compound Type | Primary Reference |
| This compound | Dimeric Proanthocyanidin | nih.govebi.ac.ukthieme-connect.comnih.govmdpi.comnih.gov |
| Mahuannin A | Dimeric Proanthocyanidin | nih.govebi.ac.ukthieme-connect.comnih.govmdpi.comnih.gov |
| Mahuannin B | Dimeric Proanthocyanidin | mdpi.comnih.gov |
| Mahuannin C | Dimeric Proanthocyanidin | nih.gov |
| Mahuannin E | Dimeric Proanthocyanidin | nih.govebi.ac.ukthieme-connect.commdpi.com |
| Mahuannin F | Dimeric Proanthocyanidin | mdpi.com |
| Ephedrannin A | Dimeric Proanthocyanidin | nih.govebi.ac.ukthieme-connect.comnih.govmdpi.comnih.gov |
| Ephedrannin B | Dimeric Proanthocyanidin | nih.govebi.ac.ukthieme-connect.comnih.govmdpi.com |
| Ephedradines A–D | Alkaloids | nih.gov |
| Feruloylhistamine | Phenolic compound | nih.gov |
| Maokonine | Alkaloid | nih.gov |
| Proanthocyanidin A-1 | Dimeric Proanthocyanidin | mdpi.comcore.ac.uk |
| Procyanidin B2 gallate | Dimeric Proanthocyanidin | upm.edu.my |
| Procyanidin A2 | Dimeric Proanthocyanidin | upm.edu.my |
Extraction and Initial Enrichment Strategies
The initial steps in isolating this compound involve efficient extraction of the target compounds from the plant matrix, followed by preliminary enrichment.
Solvent extraction is the primary method for obtaining crude extracts from Ephedra sinica roots. Various solvents and solvent mixtures are employed, with ethanol (B145695) and its aqueous solutions being commonly used for initial extraction. For instance, air-dried roots have been extracted with 90% ethanol thieme-connect.com. Following the initial extraction, partitioning with different solvents is often utilized to enrich specific classes of compounds. The ethanol extract can be partitioned using solvents such as petroleum ether and ethyl acetate (B1210297) to separate less polar from more polar constituents, thereby concentrating compounds like proanthocyanidins thieme-connect.com.
Table 2: Solvent-Based Extraction and Partitioning Techniques for Ephedra sinica
| Solvent/Solvent System | Application | Target Compound Class (Implied) | Primary Reference |
| 90% Ethanol | Initial extraction of dried roots | General phytochemicals | thieme-connect.com |
| Petroleum Ether | Partitioning of ethanol extract | Less polar compounds | thieme-connect.com |
| Ethyl Acetate | Partitioning of ethanol extract | More polar compounds | thieme-connect.com |
| Aqueous Acetone (B3395972) | Extraction of aerial parts (related studies) | Proanthocyanidins | core.ac.uknih.gov |
| Water, Methanol, Acetone, Ethyl Acetate | General extraction for phytochemical analysis | Various compounds | upm.edu.my |
Advanced Chromatographic Isolation and Purification Protocols
Following extraction and initial enrichment, advanced chromatographic techniques are essential for the isolation and purification of this compound from the complex mixture of plant metabolites.
Silica (B1680970) Gel Column Chromatography (CC): This is a widely used technique for the initial fractionation of crude extracts. Gradient elution with solvent systems, such as chloroform/methanol mixtures, is employed to separate compounds based on their polarity thieme-connect.com.
High-Speed Counter-Current Chromatography (HSCCC): HSCCC has proven effective for the preparative separation and purification of compounds like this compound from Ephedra sinica. A typical two-phase solvent system for HSCCC might consist of petroleum ether-ethyl acetate-methanol-water (0.5:3.5:1:3, v/v/v/v) researchgate.net. This method allows for the isolation of target compounds with high purity in a single step researchgate.net.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is utilized for rapid screening and analytical purposes, enabling the identification and quantification of proanthocyanidins within extracts nih.gov.
Size-Exclusion Chromatography (SEC) and Adsorption Chromatography: These techniques are employed for separating proanthocyanidin oligomers based on their molecular size and adsorption properties, respectively, particularly when dealing with complex mixtures of oligomers core.ac.uknih.gov.
Silica Gel Column Chromatography
Silica gel column chromatography is a widely utilized technique in natural product chemistry for the isolation and purification of compounds based on their polarity. This method employs silica gel as the stationary phase, which adsorbs compounds from a mobile phase. Differential adsorption and elution allow for the separation of individual components within a mixture column-chromatography.comrnlkwc.ac.in. For the isolation of this compound, silica gel column chromatography has been employed as part of the purification process for flavonoids extracted from Ephedra sinica roots researchgate.net. Additionally, vacuum liquid chromatography (VLC), a variation of column chromatography using silica gel, has been applied with gradient elution systems involving hexane-ethyl acetate and ethyl acetate-methanol mixtures to fractionate plant extracts up.ac.za.
Sephadex LH-20 Column Chromatography
Sephadex LH-20 is a cross-linked dextran-based gel filtration medium that is particularly effective for the separation of polyphenolic compounds, including flavonoids, in organic solvents pan.olsztyn.plsigmaaldrich.commdpi.com. This technique has been instrumental in the isolation and purification of this compound from Ephedra sinica roots researchgate.net. Sephadex LH-20 chromatography has been performed using various solvent systems, such as ethanol and 50% acetone, or acetone in combination with 7 M urea, to achieve the separation of target compounds pan.olsztyn.plcore.ac.uk. It is often used in conjunction with other chromatographic methods, such as High-Speed Counter-Current Chromatography (HSCCC), to enrich and purify target compounds from complex plant matrices mdpi.com.
Reverse-Phase (RP-18) Column Chromatography
Reverse-Phase (RP) chromatography, particularly using RP-18 (C18) bonded silica stationary phases, is a prevalent technique in High-Performance Liquid Chromatography (HPLC) for separating organic compounds wikipedia.orgsigmaaldrich.com. This mode utilizes a non-polar stationary phase and a polar mobile phase, with separation occurring based on the hydrophobicity of the analytes; more hydrophobic compounds are retained longer wikipedia.org. RP-18 column chromatography has been employed in the isolation and purification of flavonoids from Ephedra sinica roots, contributing to the characterization of compounds like this compound researchgate.net.
High-Speed Counter-Current Chromatography (HSCCC) for Preparative Isolation
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that is highly effective for the preparative isolation of natural products, offering advantages such as high sample recovery, simplicity, and scalability researchgate.net. For this compound, HSCCC has been successfully applied for its preparative isolation from Ephedra sinica. In one study, HSCCC using a two-phase solvent system composed of petroleum ether-ethyl acetate-methanol-water (0.5:3.5:1:3, v/v) enabled the one-step separation of this compound from a crude sample of Ephedra sinica. This method yielded this compound with a purity of 98.6% from an initial 350 mg of crude material researchgate.net. HSCCC is recognized for its ability to achieve efficient separation and purification of compounds like this compound in a single step.
Table 1: HSCCC Preparative Isolation of this compound from Ephedra sinica
| Parameter | Value |
| Crude Sample Amount | 350 mg |
| Two-Phase Solvent System | Petroleum ether-ethyl acetate-methanol-water (0.5:3.5:1:3, v/v) |
| Isolated Compound | This compound |
| Purity | 98.6% |
| Separation Type | One-step separation |
Elucidation of Mahuannin D Chemical Structure and Stereochemistry
Spectroscopic Techniques for Structural Determination
A combination of NMR and MS techniques has been employed to unravel the structure of Mahuannin D.
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the connectivity and environment of atoms within a molecule.
¹H-NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shifts, signal multiplicities, and coupling constants observed in the ¹H-NMR spectrum of this compound are crucial for identifying its various proton environments. For instance, signals corresponding to aromatic protons, aliphatic protons, and protons adjacent to oxygen atoms (hydroxyl groups) can be identified and assigned based on their characteristic chemical shifts and coupling patterns mdpi.comclockss.orgresearchgate.net. The presence of specific spin systems, observed through ¹H-¹H COSY experiments, further helps in tracing the proton connectivity mdpi.comprinceton.eduredalyc.org.
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. It reveals the number of different carbon environments, their hybridization (e.g., sp², sp³), and the presence of functional groups like carbonyls, aromatic carbons, and aliphatic carbons mdpi.comclockss.orgmdpi.comsocratic.org. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (C) redalyc.orgemory.eduweebly.com. The ¹³C-NMR data for this compound, when analyzed in conjunction with ¹H-NMR, allows for the tentative assignment of most carbon atoms in the molecule mdpi.comclockss.org.
To establish definitive structural assignments and stereochemical information, various two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal proton-proton couplings, allowing the tracing of spin systems and establishing connectivity between adjacent protons mdpi.comresearchgate.netprinceton.eduredalyc.orgemory.eduweebly.comnih.gov.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about through-space proximity between protons. This is invaluable for determining the relative stereochemistry of protons, helping to establish the spatial arrangement of substituents and conformational insights mdpi.comresearchgate.netprinceton.eduredalyc.orgemory.edumdpi.com.
These 2D NMR techniques are essential for piecing together the complex structure of this compound, confirming inter-unit linkages, and determining the configuration of chiral centers mdpi.comresearchgate.netprinceton.eduresearchgate.netmdpi.comcore.ac.uk.
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns lcms.czmsu.eduwikipedia.orgnih.gov.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition (molecular formula) of this compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion, HRMS can distinguish between compounds with very similar nominal masses researchgate.netlcms.cznih.govthieme-connect.commdpi.comacs.orgnih.gov. The molecular formula derived from HRMS is a fundamental piece of information that guides subsequent structural elucidation efforts. Fragmentation patterns observed in MS/MS experiments can further corroborate structural assignments by revealing characteristic losses of specific molecular fragments lcms.czmsu.eduwikipedia.org.
Chiroptical Studies for Absolute Configuration
The determination of absolute configuration (AC) is a critical step in characterizing chiral molecules, providing essential information about their three-dimensional structure, which is often directly linked to their biological activity. Chiroptical spectroscopic methods have emerged as powerful tools for this purpose, offering non-destructive ways to probe the optical activity of chiral compounds in solution. These methods, including optical rotation (OR), optical rotatory dispersion (ORD), and circular dichroism (CD), are frequently employed in conjunction with theoretical calculations, particularly Density Functional Theory (DFT), to assign the absolute configuration of natural products researchgate.netfrontiersin.orgnih.govnih.gov. By comparing experimental spectroscopic data with computationally predicted spectra, researchers can definitively determine the stereochemistry of chiral centers within a molecule like this compound nih.govmdpi.com.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is highly sensitive to the stereochemical arrangement of atoms and is widely used for determining the absolute configuration of organic compounds, including proanthocyanidins (B150500) nih.govmdpi.commdpi.com. For molecules that may lack strong UV-Vis chromophores, or possess conformational flexibility, the interpretation of CD spectra is often enhanced by computational methods, such as Time-Dependent Density Functional Theory (TDDFT) calculations nih.govmdpi.com. These calculations predict theoretical ECD spectra based on proposed configurations, allowing for direct comparison with experimental data. The agreement between calculated and observed CD spectra, including the sign and position of Cotton effects, provides a robust basis for assigning the absolute configuration of compounds like this compound nih.govmdpi.com. Studies on proanthocyanidins have utilized TDDFT-calculated ECD spectra to elucidate the stereochemistry of degradation products, confirming the utility of this approach in complex polyphenol analysis mdpi.com.
Chemical Degradation and Derivatization Approaches for Structural Confirmation
The complex polymeric or oligomeric nature of many proanthocyanidins necessitates the use of chemical degradation methods to break them down into smaller, more manageable fragments for structural analysis. Acid-catalyzed degradation, often in the presence of nucleophiles such as mercaptoethanol or phloroglucinol, is a common strategy employed to cleave interflavan bonds within proanthocyanidin (B93508) structures mdpi.comcore.ac.uknih.gov. This process yields monomeric flavan-3-ols and smaller oligomeric fragments, which can then be isolated and characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) mdpi.comcore.ac.uk.
Structural Relationship of this compound with Other Proanthocyanidins
This compound is classified as a dimeric proanthocyanidin, a class of compounds characterized by two flavan-3-ol (B1228485) units linked by interflavan bonds mdpi.comipicyt.edu.mx. It has been isolated from Ephedra species, alongside other related compounds such as Mahuannins A, B, C, and E, as well as ephedrannins mdpi.comipicyt.edu.mx. These compounds are often described as hypotensive principles, indicating a shared pharmacological characteristic within this group mdpi.comipicyt.edu.mx.
Proanthocyanidins, in general, are built from repeating flavan-3-ol units, commonly catechin (B1668976), epicatechin, gallocatechin, and epigallocatechin. These units can be linked via B-type linkages (carbon-carbon bonds, typically C4-C8 or C4-C6) or A-type linkages (which include an additional ether bond, C2-O-C7) nih.govipicyt.edu.mx. Research indicates that in Ephedra sinica proanthocyanidin oligomers, epigallocatechin often serves as the major extension unit, while catechin and various dimeric proanthocyanidins act as terminal units mdpi.comcore.ac.uk. This compound, as a dimeric proanthocyanidin, fits within this structural framework, contributing to the complex mixture of polyphenols found in Ephedra plants. The specific arrangement of flavan-3-ol units and the type of interflavan linkages define the unique structure and properties of each proanthocyanidin, including this compound.
Biosynthetic Pathways and Metabolic Profiling of Mahuannin D
Precursor Compounds and Enzymatic Transformations
Mahuannin D is classified as a hydroxyflavan and a dimeric proanthocyanidin (B93508) ebi.ac.uk. The biosynthesis of such phenolic compounds in plants generally originates from the phenylpropanoid metabolic pathway, which starts with the amino acid phenylalanine semanticscholar.orgresearchgate.net. Phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL), a key regulatory enzyme in plant metabolism semanticscholar.orgresearchgate.net. Subsequent steps involve enzymes like cinnamic acid-4-hydroxylase (C4H) and 4-coumarate:CoA ligase, leading to the formation of various phenolic compounds semanticscholar.org. While the general pathway for phenylpropanoid and flavonoid biosynthesis is established, the specific precursor compounds and enzymatic transformations leading directly to this compound are not detailed in the provided literature. However, its classification suggests it is derived from common flavonoid precursors.
Insights from Transcriptomic and Proteomic Studies on Biosynthetic Gene Expression
Studies integrating metabolomics with transcriptomics and proteomics offer valuable insights into the regulation of secondary metabolite biosynthesis. For instance, research on Ephedra sinica has utilized integrated metabolomics and transcriptomics to investigate differential metabolite accumulation, revealing that compounds like mahuannins are primarily synthesized and accumulate in the roots researchgate.net. Transcriptomic studies analyze RNA molecules, reflecting gene expression levels, while proteomic studies identify and quantify proteins, which are the actual effectors of cellular functions ulaval.ca. Comparing these data sets can elucidate how gene expression translates into metabolic output, although correlations between mRNA and protein levels can be complex due to post-transcriptional and post-translational modifications ulaval.camedrxiv.org. Such integrated approaches are vital for deciphering the genetic basis of this compound production and its differential distribution within the plant.
Comparative Metabolomics of Ephedra Species and Different Plant Parts
Comparative metabolomics studies have been instrumental in understanding the variations in chemical profiles across different Ephedra species and within different plant organs. These studies highlight how environmental factors and plant physiology influence metabolite accumulation.
Identification of Differential Components in Stems vs. Roots
Metabolomic analyses of Ephedra species have identified significant differences in the composition of volatile and non-volatile compounds between stems and roots frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net. One study reported the identification of 83 volatile and 79 non-volatile components across eight Ephedra species frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net. Specifically, differential analysis revealed that Ephedra stems contained 18 distinct volatile and 19 non-volatile differential compounds, while the roots exhibited 21 volatile and 17 non-volatile markers frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net. Mahuannins, including this compound, have been specifically identified in the roots of Ephedra sinica ebi.ac.ukresearchgate.net. Furthermore, studies indicate that ephedrine (B3423809) alkaloids, which are major bioactive components of Ephedra, are found in much lower levels in the roots compared to the stems researchgate.net. This suggests a distinct metabolic specialization between these plant parts, with roots serving as a primary site for the accumulation of certain phenolic compounds like mahuannins.
Table 1: Differential Components Identified in Ephedra Stems vs. Roots
| Plant Part | Number of Differential Volatile Components | Number of Differential Non-Volatile Components |
| Stems | 18 | 19 |
| Roots | 21 | 17 |
Data derived from comparative metabolomic analysis of eight Ephedra species frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net.
Integration with Kyoto Encyclopedia of Genes and Genomes (KEGG) Enrichment Analysis for Pathway Mapping
To gain a deeper understanding of the metabolic processes underlying these observed differences, KEGG (Kyoto Encyclopedia of Genes and Genomes) enrichment analysis is frequently employed frontiersin.orgnih.govnih.govresearchgate.netnih.gov. This analysis tool maps identified differential metabolites to known metabolic pathways, helping to elucidate their biosynthetic routes and functional roles within the plant. In comparative metabolomic studies of Ephedra, KEGG analysis has been used to explore the synthesis pathways of various components frontiersin.orgnih.govnih.govresearchgate.netnih.gov. For example, it was found that the differential volatile compounds were enriched in four synthetic pathways, while the differential non-volatile components were enriched in five distinct pathways frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net. While the specific names of these enriched pathways for non-volatile components were not detailed in the reviewed literature, the application of KEGG analysis provides a framework for understanding the metabolic machinery responsible for producing compounds like this compound and their differential distribution.
Table 2: KEGG Pathway Enrichment for Differential Components in Ephedra
| Component Type | Number of Enriched Synthetic Pathways |
| Volatile Compounds | 4 |
| Non-Volatile Components | 5 |
Analysis based on KEGG enrichment of differential components identified in Ephedra species frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net. Specific pathway names were not detailed in the source material.
Advanced Analytical Methodologies for Mahuannin D Research
High-Performance Liquid Chromatography (HPLC) for Quantitative Profiling
High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Diode-Array Detector (DAD) or Photo-Diode Array (PDA) detector, stands as a robust and widely adopted method for the quantitative analysis of specific compounds in herbal extracts. For Mahuannin D, a validated HPLC-DAD method allows for precise and accurate measurement, which is crucial for quality control and standardization of raw materials and finished products.
The development of a quantitative HPLC method involves meticulous optimization of several parameters, including the stationary phase (typically a C18 column), mobile phase composition (often a gradient elution of acetonitrile (B52724) and acidified water), flow rate, and detection wavelength. scielo.brsemanticscholar.org The wavelength for detection is selected based on the maximum absorbance of the analyte to ensure the highest sensitivity. scielo.br Method validation is performed according to established guidelines to confirm its suitability for the intended purpose. nih.govnih.gov This includes assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). semanticscholar.orgnih.gov A simple and sensitive HPLC method is essential for the simultaneous determination of multiple target compounds in complex herbal matrices. nih.gov
Table 1: Representative HPLC Method Validation Parameters for Quantification
| Parameter | Typical Acceptance Criteria | Description |
| Linearity (r²) | > 0.999 | Indicates a direct proportional relationship between the concentration of the analyte and the detector response within a specific range. semanticscholar.orgnih.gov |
| Limit of Detection (LOD) | Analyte-specific (e.g., 0.01 µg/mL) | The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified. semanticscholar.orgnih.gov |
| Limit of Quantification (LOQ) | Analyte-specific (e.g., 0.05 µg/mL) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. semanticscholar.orgnih.gov |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. semanticscholar.org |
| Accuracy (Recovery %) | 95% - 105% | The closeness of the test results obtained by the method to the true value, often assessed by spiking a blank matrix with a known amount of the analyte. semanticscholar.org |
Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS)
The coupling of Ultra-High Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS) provides a significant leap in analytical capability, offering superior resolution, speed, and sensitivity compared to conventional HPLC. mdpi.com This hyphenated technique is indispensable for both targeted and untargeted analysis of compounds like this compound in intricate mixtures such as plant extracts.
For untargeted metabolomics, the combination of UPLC with a high-resolution mass spectrometer (HRMS) like a Linear Trap Quadrupole (LTQ) Orbitrap is exceptionally powerful. nih.gov This setup allows for the comprehensive profiling of all detectable metabolites in a sample without preconceived bias. The Orbitrap mass analyzer provides high-resolution and accurate mass measurements, which are critical for determining the elemental composition of unknown compounds. researchgate.net This capability is vital for tentatively identifying novel compounds or isomers related to this compound. In untargeted studies, thousands of substance peaks can be detected, providing a holistic snapshot of the sample's metabolome and revealing differences between samples from various parts of a plant or different species. mdpi.comnih.gov
Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is another premier technique for the identification of chemical constituents in complex mixtures. nih.govnih.gov This method combines the high-separation efficiency of UPLC with the high mass accuracy and resolution of a TOF mass analyzer. frontiersin.orgresearchgate.net The quadrupole can be used to isolate a specific ion of interest, which is then fragmented to produce a tandem mass spectrum (MS/MS). This fragmentation pattern provides detailed structural information that acts as a fingerprint for the molecule, enabling confident identification by comparing it with databases or through manual interpretation. nih.gov
This technique has been successfully employed to identify a wide array of non-volatile components in Ephedra species, including alkaloids, flavonoids, glycosides, and organic acids. nih.govfrontiersin.org By identifying numerous related compounds, researchers can piece together the biosynthetic pathways of key molecules. For instance, identifying precursors and derivatives of this compound can shed light on its formation within the plant. nih.gov In one study on eight Ephedra species, UPLC-Q-TOF-MS was used to identify 79 non-volatile components, which were then analyzed to explore their synthesis pathways. nih.govfrontiersin.org
Table 2: Compound Classes Identified in Ephedra Species using UPLC-Q-TOF-MS
| Compound Class | Plant Part Predominantly Found | Significance |
| Alkaloids | Stems and Roots | Includes ephedrine-type alkaloids and macrocyclic spermine (B22157) alkaloids (e.g., ephedradine A, B, D). nih.gov |
| Flavonoids | Stems and Roots | A diverse group of polyphenolic compounds, including catechin (B1668976) and mahuannin F, that serve as key differentiating markers. nih.gov |
| Organic Acids | Stems and Roots | Contribute to the overall chemical profile and properties of the plant extract. nih.gov |
| Glycosides | Stems and Roots | Sugar-conjugated compounds that can include flavonoid glycosides. nih.gov |
| Lignans | Stems and Roots | A major class of phytoestrogens with various biological activities. nih.gov |
| Coumarins | Stems and Roots | A class of benzopyrone compounds found in various plant species. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis in Related Species
While this compound itself is a non-volatile compound and thus not suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this technique is crucial for obtaining a complete chemical fingerprint of the plants in which this compound is found, such as Ephedra sinica. nih.govnih.gov GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds like terpenes, aldehydes, alcohols, and esters. frontiersin.orgresearchgate.net
In the context of this compound research, analyzing the volatile profile of Ephedra species provides a more comprehensive understanding of the plant's metabolome. This information is valuable for distinguishing between different species, geographical origins, and plant parts (stems versus roots), which can have significantly different chemical compositions and therapeutic effects. nih.govresearchgate.net Studies have used headspace GC-MS to identify dozens of volatile components in Ephedra, revealing that stems are often rich in aldehydes and olefins, while roots may contain more terpenes. frontiersin.org This detailed chemical characterization complements the analysis of non-volatile compounds like this compound.
Table 3: Major Categories of Volatile Components Identified in Ephedra Species by GC-MS
| Volatile Component Category | Examples |
| Olefins/Alkenes | α-Pinene, β-Pinene, Limonene |
| Terpenoids | Linalool, α-Terpineol nih.gov |
| Aldehydes | Hexanal, Nonanal |
| Ketones | 2-Heptanone, 3-Octanone |
| Alcohols | 1-Octen-3-ol, Borneol |
| Esters | Methyl salicylate, Ethyl acetate (B1210297) |
| Pyrazines | Tetramethylpyrazine (TMP) nih.gov |
Chemometric Analysis for Differential Component Identification and Data Interpretation
The vast and complex datasets generated by modern analytical instruments like UPLC-MS and GC-MS necessitate the use of advanced statistical tools for data interpretation. Chemometrics, which involves the application of multivariate statistical analysis to chemical data, is essential for extracting meaningful information. researchgate.netresearchgate.net Techniques such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are widely used. nih.govcolorado.edu
PCA is an unsupervised method that reduces the dimensionality of the data while retaining most of the variation, allowing for the visualization of patterns, groupings, and outliers. researchgate.netcolorado.edu OPLS-DA is a supervised method used to model the differences between predefined sample groups (e.g., different species or plant parts). nih.gov By applying these methods to analytical data from Ephedra extracts, researchers can effectively identify the specific chemical markers—which could include this compound or its isomers—that are responsible for the observed differences between samples. nih.govfrontiersin.org This approach is critical for quality control, authentication of species, and discovering bioactive markers. nih.gov
Spectroscopic Methodologies for Research Applications (excluding basic identification)
Beyond initial identification, advanced spectroscopic methods are employed to conduct in-depth structural and functional research on this compound. These techniques provide detailed information about molecular structure, stereochemistry, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy : While 1D NMR (¹H and ¹³C) is standard for basic structural confirmation, advanced 2D-NMR techniques are crucial for the unambiguous structural elucidation of complex molecules like this compound. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal proton-proton and proton-carbon connectivities, allowing for the complete assignment of the molecular skeleton and the determination of stereochemistry.
Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound, FT-IR can confirm the presence of hydroxyl (-OH), aromatic (C=C), and ether (C-O-C) functional groups, providing insights into its chemical structure and potential for hydrogen bonding. mdpi.comuctm.edu
Raman Spectroscopy : As a technique complementary to IR spectroscopy, Raman spectroscopy provides information about vibrational modes in a molecule. mdpi.com It is particularly sensitive to non-polar bonds and can be used to analyze the skeletal structure of aromatic rings within this compound, often without the interference from water that can affect IR spectroscopy. mdpi.com
X-ray Spectroscopy : Techniques like X-ray crystallography can provide the absolute three-dimensional structure of a molecule if a suitable single crystal can be grown. This method offers unparalleled detail about bond lengths, bond angles, and stereochemical configuration. mdpi.com
These advanced spectroscopic methods, often used in combination, are indispensable for the rigorous chemical characterization required in modern natural product research. researchgate.net
Biological Activities and Mechanistic Investigations of Mahuannin D Preclinical Studies
Cardiovascular System Mechanistic Studies
Mahuannin D has been identified as a hypotensive principle isolated from Ephedra roots mdpi.comcore.ac.uk. Ephedra species, in general, are known to exert various pharmacological effects on the cardiovascular system, including hypotensive and vasorelaxant actions nih.govtandfonline.com. While specific mechanisms for this compound's hypotensive activity are not detailed in the reviewed literature, broader research on plant-derived hypotensive agents suggests that such effects can be mediated through mechanisms involving the modulation of adrenergic receptors or other pathways that influence vascular tone and blood pressure ekb.eg.
The adenylate cyclase (AC) and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a fundamental cellular mechanism involved in a wide array of physiological processes. Research on related compounds indicates potential involvement in this pathway. For instance, Mahuannin B, another compound from Ephedra, has been identified as an adenylate cyclase inhibitor that attenuates hyperhidrosis by suppressing the β2-adrenoceptor/cAMP signaling pathway nih.gov. This suggests that Mahuannins, as a class, may interact with cellular signaling cascades involving adenylate cyclase and cAMP modulation sigmaaldrich.comebi.ac.ukfrontiersin.orgnih.gov. However, direct evidence specifically linking this compound to adenylate cyclase inhibition or detailed cAMP signaling pathway modulation is not extensively detailed in the provided sources.
In Vitro Cellular and Molecular Mechanisms
Studies investigating the anti-inflammatory potential of compounds related to this compound have explored their effects on inflammatory mediators. Mahuannin A, a related compound, has been studied in the context of lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, a common model for assessing anti-inflammatory activity researchgate.net. While this research indicates that Mahuannin A was investigated for its effects in these cellular models, specific quantitative data regarding its direct impact on nitric oxide (NO) production or other key inflammatory mediators is not detailed in the provided snippets.
Molecular Targets and Signaling Pathways
Specific investigations into the molecular targets and signaling pathways directly involving this compound were not identified within the provided literature. However, research on Ephedra extracts, which are known to contain various phenolic compounds including Mahuannins, has explored their interactions with cellular signaling pathways. For instance, Mahuang Decoction (MHD), an extract from Ephedra Herba, has been studied for its effects on lung cancer cells. Network pharmacology predictions suggest that MHD may influence targets such as AKT1, TNF, TP53, IL6, and JUN through pathways including PI3K/Akt and MAPK mdpi.com. Furthermore, studies on MHD have indicated that it can impede Akt/ERK signaling pathways, thereby affecting apoptosis and cell cycle regulation in lung cancer cells e-century.usnih.gov. These findings highlight the engagement of Ephedra-derived compounds with key cellular signaling cascades, though direct evidence linking this compound to these specific pathways remains to be established in the reviewed sources.
Structure Activity Relationships Sar and Mechanistic Insights
Correlation Between Mahuannin D Structural Features and Biological Activity
The biological efficacy of this compound is largely dictated by the arrangement and presence of specific functional groups on its flavonoid backbone. Proanthocyanidins (B150500), as a class, are known for their antioxidant and anti-inflammatory properties, which are often attributed to their polyphenolic nature. nih.gov
Key structural features of this compound that are believed to be crucial for its biological activity include:
Phenolic Hydroxyl Groups: The numerous hydroxyl (-OH) groups on the aromatic rings of this compound are primary contributors to its antioxidant capacity. nih.gov These groups can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress. The number and position of these hydroxyl groups significantly influence the radical scavenging activity. nih.govresearchgate.net
A-type Interflavan Linkage: this compound is characterized by an A-type linkage between its two flavan-3-ol (B1228485) units, which includes a C-O-C ether bond in addition to the C-C bond. This linkage imparts a more rigid and planar structure compared to the more flexible B-type linkage found in other proanthocyanidins. This rigidity can influence how the molecule interacts with biological targets.
Stereochemistry: The spatial arrangement of the constituent flavan-3-ol units and the orientation of the hydroxyl groups are critical for specific receptor binding and biological responses.
Comparative SAR with Related Proanthocyanidins (e.g., Mahuannins A, B, C, E, F)
A comparative analysis of the structure-activity relationships among the mahuannin family of proanthocyanidins offers valuable insights into the functional significance of specific structural modifications. Mahuannins A, B, and C also exhibit hypotensive effects. mdpi.com While detailed comparative studies are limited, some general SAR principles can be inferred from their structural differences.
| Compound | Key Structural Differences from this compound | Reported Biological Activity |
|---|---|---|
| Mahuannin A | Different hydroxylation pattern and stereochemistry. | Hypotensive mdpi.com |
| Mahuannin B | Presence of a carbonyl group. | Hypotensive mdpi.com |
| Mahuannin C | Presence of a carbonyl group and different linkage. | Hypotensive mdpi.com |
| Mahuannin E | Different stereochemistry and hydroxylation. | Cytotoxicity of related Ephedrannin B noted mdpi.com |
| Mahuannin F | Likely variations in monomeric units or linkage. | Data not widely available |
The presence of a carbonyl group in Mahuannin B and C, for instance, alters the electron distribution and steric profile of the molecule, which could influence their binding affinity to specific biological targets compared to this compound. A study on dimeric proanthocyanidins from Ephedra sinica noted that among several tested compounds, including this compound and E, only a related compound, Ephedrannin B, showed significant cytotoxic activity. mdpi.com This highlights that even subtle changes in structure can lead to significant differences in biological activity.
Computational Approaches for SAR Analysis (e.g., Molecular Docking, in silico predictions)
Computational methods such as molecular docking provide a powerful tool for investigating the interactions between small molecules like this compound and their potential biological targets at a molecular level. nih.gov While specific docking studies for this compound are not extensively reported, research on related mahuannins offers a valuable framework for understanding its potential interactions.
For example, a molecular docking study of Mahuannins A, B, and C with lipopolysaccharide (LPS) revealed good binding affinities. nih.gov This interaction is significant as LPS is a potent inflammatory agent, and molecules that can bind to and neutralize it may possess anti-inflammatory properties. The study highlighted the importance of phenolic hydroxyl groups in forming hydrogen bonds with the phosphate (B84403) groups of LPS, while carbonyl groups were involved in hydrophobic interactions. nih.gov
| Compound | Target | Predicted Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|---|
| Mahuannin A | Lipopolysaccharide (LPS) | ≤ -7.0 | Hydrogen bonds via phenolic hydroxyls nih.gov |
| Mahuannin B | Lipopolysaccharide (LPS) | ≤ -7.0 | Hydrophobic interactions via carbonyl groups nih.gov |
| Mahuannin C | Lipopolysaccharide (LPS) | ≤ -7.0 | Hydrogen bonds via carbonyl groups nih.gov |
Based on these findings, it can be inferred that this compound, with its abundance of phenolic hydroxyls, would also likely form strong hydrogen bond interactions with biological targets. In silico predictions can further be used to assess the drug-likeness and potential off-target effects of this compound, guiding further experimental validation.
Elucidation of Key Pharmacophores for Observed Activities
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov Based on the structure of this compound and the activities of related flavonoids, a hypothetical pharmacophore for its antioxidant and potential anti-inflammatory activities can be proposed.
Key pharmacophoric features likely include:
Hydrogen Bond Donors: The phenolic hydroxyl groups are critical hydrogen bond donors. researchgate.net
Hydrogen Bond Acceptors: The oxygen atoms within the heterocyclic rings and hydroxyl groups can act as hydrogen bond acceptors. researchgate.net
Aromatic Rings: The aromatic rings provide a scaffold for hydrophobic interactions with target proteins. researchgate.net
The spatial arrangement of these features is critical. For antioxidant activity, the presence of hydroxyl groups on the B-ring is particularly important. nih.gov The rigid A-type linkage in this compound would hold these pharmacophoric features in a more defined spatial orientation, potentially leading to higher selectivity for certain biological targets compared to more flexible proanthocyanidins. The identification of these key pharmacophores is essential for the rational design of novel analogs with enhanced or more specific biological activities. nih.gov
Synthetic Strategies for Mahuannin D and Its Analogues if Applicable, Based on Academic Relevance to Synthesis
Total Synthesis Approaches to Mahuannin D
Documented total syntheses specifically targeting this compound are not readily found in the literature. However, research into the synthesis of other Ephedra-derived alkaloids, such as ephedrine (B3423809) and pseudoephedrine, offers a framework for understanding potential synthetic pathways. These natural products are biosynthetically derived from precursors like phenylalanine, pyruvate, and benzaldehyde (B42025) or benzoic acid nih.govcdnsciencepub.com.
Recent advancements have focused on developing more efficient and environmentally conscious synthetic routes for Ephedra-type alkaloids. These include enzymatic approaches that leverage specific enzymes for key reactions like carboligation and reductive amination, aiming to improve yields and introduce structural diversity firstwordpharma.com. For instance, acetolactate synthase from Bacillus subtilis has been utilized for carboligation, a crucial step in forming α-hydroxyketone intermediates, while other enzymes facilitate subsequent transformations like N-methylation nih.govfirstwordpharma.com. These methods represent a move towards greener synthesis compared to traditional chemical routes, which can be environmentally challenging firstwordpharma.com. While this compound is classified as a flavonoid, the general synthetic strategies employed for Ephedra alkaloids highlight the importance of precursor selection and enzymatic catalysis in accessing complex natural products from this genus.
Semi-synthetic Modifications and Derivative Generation for SAR Exploration
This compound has been reported to possess hypotensive activity capes.gov.bripicyt.edu.mx, a characteristic that typically forms the basis for Structure-Activity Relationship (SAR) studies. SAR investigations aim to understand how specific structural features of a molecule influence its biological effect, guiding the design of analogues with enhanced potency, selectivity, or improved pharmacokinetic properties.
Semi-synthesis, which involves modifying isolated natural products through chemical reactions, is a common strategy for generating diverse analogues for SAR exploration. This approach is particularly valuable when total synthesis is complex or not yet established. While specific semi-synthetic modifications or detailed SAR studies directly focused on this compound were not identified in the reviewed literature, general methodologies for SAR exploration involve altering functional groups, modifying side chains, or creating ester or amide derivatives researchgate.netrsc.orgnih.gov. The goal is to systematically probe the molecule's pharmacophore and identify structural modifications that optimize its therapeutic potential.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry provide a framework for designing chemical processes that minimize environmental impact and reduce the use of hazardous substances cdnsciencepub.comCurrent time information in Bangalore, IN.frontiersin.org. While specific green chemistry applications for this compound synthesis have not been detailed, the broader context of Ephedra alkaloid synthesis indicates an ongoing effort to develop more sustainable methods.
Traditional chemical syntheses can present environmental challenges, prompting research into greener alternatives firstwordpharma.com. The twelve principles of green chemistry offer guidance, emphasizing waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and the application of catalysis cdnsciencepub.comCurrent time information in Bangalore, IN.frontiersin.org. Enzymatic and biocatalytic methods, as explored for other Ephedra-type alkaloids, align with these principles by offering high selectivity, milder reaction conditions, and reduced waste generation firstwordpharma.com. Applying these principles to this compound synthesis would involve exploring efficient catalytic methods, minimizing the use of hazardous solvents, and optimizing reaction pathways to maximize atom economy and reduce by-products.
Compound List:
this compound
Ephedrine
Pseudoephedrine
Ephedrine-type alkaloids
Flavonoids
Future Research Directions and Unexplored Avenues
Deeper Mechanistic Elucidation at the Cellular and Subcellular Levels
While Mahuannin D has demonstrated various potential biological activities, a comprehensive understanding of its precise mechanisms of action at the cellular and subcellular levels remains an area ripe for further investigation ontosight.ai. Current research suggests its polyphenolic structure may contribute to antioxidant effects, but the specific signaling pathways, protein interactions, and molecular targets involved are not fully characterized ontosight.ai. Future research should aim to dissect these intricate pathways. This could involve employing techniques such as Western blotting to assess protein expression changes, immunofluorescence microscopy to visualize protein localization, and co-immunoprecipitation assays to identify direct protein-Mahuannin D interactions or protein-protein interactions mediated by this compound. Understanding how this compound influences cellular processes like apoptosis, cell cycle progression, or inflammatory cascade activation would provide a solid foundation for its therapeutic development.
Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics, Lipidomics) to Uncover Novel Biological Pathways
The complex biological effects of this compound likely arise from interactions with multiple cellular components and pathways. Advanced omics technologies offer powerful tools to systematically explore these interactions and uncover previously unknown biological roles. Proteomics can identify all proteins affected by this compound treatment, revealing downstream effects and potential targets ontosight.ai. Metabolomics can map changes in the cellular metabolic landscape, highlighting how this compound impacts metabolic pathways and energy production. Lipidomics can provide insights into its effects on cell membrane integrity, signaling lipids, and other lipid-based cellular functions. Integrating data from these omics approaches could reveal novel therapeutic targets or pathways modulated by this compound, offering a holistic view of its biological impact beyond currently identified activities.
Development of Chemoenzymatic or Biosynthetic Production Methods
Currently, this compound is primarily obtained through extraction from natural sources like Ephedra sinica nih.govthieme-connect.com. While chemical synthesis routes may exist or could be developed, they can be complex and costly for large-scale production of such intricate molecules. Exploring chemoenzymatic or biosynthetic production methods could offer more sustainable and efficient alternatives. Chemoenzymatic synthesis leverages the specificity and efficiency of enzymes to perform challenging chemical transformations, potentially leading to higher yields and purer products. Biosynthesis, utilizing engineered microorganisms or plant cell cultures, could provide a renewable and scalable method for producing this compound. Research in this area would involve identifying key enzymes involved in its natural biosynthesis or developing novel enzymatic pathways.
Exploration of Novel Analogues through Rational Design and Synthesis
To optimize the therapeutic potential of this compound, research into the synthesis and evaluation of novel analogues is warranted. Rational drug design, guided by structure-activity relationship (SAR) studies, can lead to compounds with enhanced efficacy, improved selectivity for specific targets, better pharmacokinetic properties (absorption, distribution, metabolism, excretion), and reduced off-target effects. By systematically modifying specific functional groups or structural motifs of this compound, researchers can explore how these changes influence its biological activity. This approach could lead to the development of more potent and safer therapeutic agents derived from the this compound scaffold.
Role in Polypharmacology and Multi-Targeting Approaches within Traditional Medicine Formulations
This compound is a component of Ephedra sinica, a plant with a long history of use in Traditional Chinese Medicine (TCM) core.ac.ukmdpi.com. TCM formulations often involve complex mixtures of natural compounds that exert their effects through polypharmacology – interacting with multiple biological targets simultaneously. Investigating this compound's potential role in polypharmacology could reveal synergistic effects when combined with other phytochemicals present in Ephedra or other traditional remedies. Understanding if this compound itself interacts with multiple targets could also inform multi-targeting therapeutic strategies for complex diseases. Research in this direction would involve in vitro screening against a panel of relevant biological targets and in vivo studies assessing its effects in disease models where multi-target action is beneficial.
Q & A
Q. What are the standard protocols for isolating Mahuannin D from natural sources?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Key steps:
- Sample preparation : Homogenize plant material and perform defatting using non-polar solvents.
- Column chromatography : Use silica gel or reversed-phase HPLC to separate compounds. Validate fractions via TLC or HPLC-MS .
- Yield optimization : Adjust solvent polarity gradients to reduce co-elution of impurities.
Q. How can researchers ensure the purity of this compound in experimental settings?
- Analytical techniques : Combine HPLC (≥95% peak area purity) with mass spectrometry (MS) to confirm molecular integrity .
- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) for absolute quantification .
- Batch consistency : Replicate extractions across multiple plant samples to assess natural variability.
Q. What spectroscopic techniques are essential for the initial characterization of this compound?
- NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments for structural elucidation .
- UV-Vis spectroscopy : Identify chromophores (e.g., conjugated double bonds) and quantify concentration via Beer-Lambert law.
- High-resolution MS (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm).
Q. How should preliminary bioactivity assays for this compound be designed?
- In vitro models : Use cell lines (e.g., cancer, microbial) with positive and negative controls.
- Dose-response curves : Test 5–7 concentrations in triplicate to calculate IC₅₀/EC₅₀ values .
- Assay validation : Include reference compounds (e.g., doxorubicin for cytotoxicity) to benchmark activity .
Advanced Research Questions
Q. How can contradictions in bioactivity data across this compound studies be resolved?
- Systematic review : Aggregate data from multiple studies and assess heterogeneity using I² and H statistics .
- Subgroup analysis : Stratify data by variables (e.g., assay type, purity thresholds) to identify confounding factors .
- Dose standardization : Normalize results to molar concentrations (not µg/mL) to account for molecular weight differences .
Q. What strategies address low yields in the synthetic production of this compound?
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C, Ru complexes) for key bond-forming steps.
- Protecting group chemistry : Temporarily block reactive functional groups to improve regioselectivity .
- Flow chemistry : Enhance reaction control and scalability compared to batch methods .
Q. How can computational methods elucidate this compound’s mechanism of action?
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger .
- Molecular dynamics (MD) : Analyze binding stability over 100+ ns simulations (e.g., RMSD <2 Å indicates stable complexes) .
- QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data .
Q. What are best practices for conducting meta-analyses of this compound’s pharmacological effects?
- Inclusion criteria : Define strict thresholds for study quality (e.g., peer-reviewed journals, explicit methodology) .
- Fixed vs. random effects models : Use the latter if heterogeneity (I² >50%) is significant .
- Publication bias assessment : Funnel plots and Egger’s regression test to detect missing studies .
Q. What challenges arise in elucidating the 3D structure of this compound?
- Crystallization difficulty : Optimize solvent systems (e.g., vapor diffusion with DMSO/water) for X-ray diffraction .
- Dynamic conformers : Use NOESY/ROESY NMR to detect spatial proximities in flexible regions .
- Quantum mechanical calculations : Validate proposed structures via DFT-optimized geometries .
Q. How should longitudinal studies on this compound’s in vivo effects be designed?
- Dosing regimen : Administer via oral gavage or IV, with pharmacokinetic sampling at 0, 1, 4, 12, 24h post-dose .
- Toxicology endpoints : Monitor organ weight changes, serum biomarkers (e.g., ALT, creatinine) .
- Statistical power : Use a priori sample size calculations (e.g., G*Power) to ensure adequate group sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
